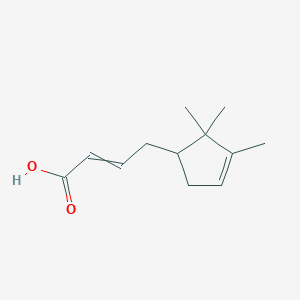
4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2,2,3-Trimethylcyclopent-3-enyl)but-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the context of flavor enhancement and off-note blocking in consumables. This article will explore its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentene moiety that contributes to its unique flavor profile and biological properties.
The primary biological activity of this compound is its ability to act as an off-note blocker , particularly against bitter flavors in food products. This property is crucial in improving the palatability of substances that may otherwise have undesirable tastes.
IC50 Values
The inhibitory concentration (IC50) is a critical measure for assessing the potency of compounds. In studies, this compound has demonstrated effective off-note blocking capabilities with IC50 values indicating significant potency in reducing bitterness associated with certain compounds like sucralose .
Flavor Enhancement and Off-note Blocking
- Study on Sucralose : The compound was evaluated for its effectiveness in suppressing the bitter taste associated with sucralose. The results indicated a marked reduction in bitterness when combined with this compound, showcasing its potential application in food science .
- Combination with Other Compounds : Research has shown that when this compound is used alongside other flavoring agents or off-note blockers, it can enhance overall flavor profiles without compromising the desired taste characteristics .
Case Studies
- Case Study 1 : In a controlled trial involving fortified foods, the addition of this compound significantly decreased the perception of bitterness from vitamins and amino acids. Subjects reported improved overall taste satisfaction when consuming products containing this compound .
- Case Study 2 : A study focused on the sensory evaluation of beverages containing this compound demonstrated that it effectively masked undesirable flavors while enhancing the overall sensory experience. Participants noted a preference for beverages formulated with this compound compared to control samples .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to other similar compounds:
| Compound Name | Primary Activity | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | Off-note blocking | Varies (effective against sucralose) | Food and beverage industry |
| 4-(2,6-dimethylcyclohexyl)butanoic acid | Flavor enhancement | Higher than above | Food products |
| 4-(1-methylbicyclo[3.1.0]hexan-3-il)butanoic acid | Bitter suppression | Lower than above | Nutraceuticals |
Properties
CAS No. |
85187-20-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(E)-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h4,6-7,10H,5,8H2,1-3H3,(H,13,14)/b6-4+ |
InChI Key |
YRIPPWABYROTJJ-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CCC(C1(C)C)C/C=C/C(=O)O |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














